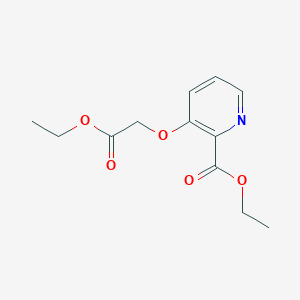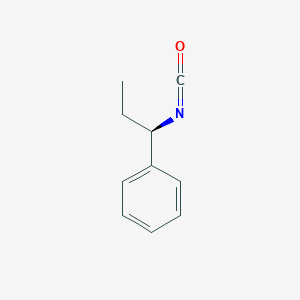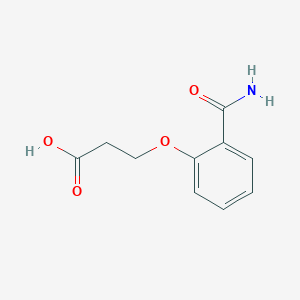
3-(2-Carbamoylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Esterification
- Application : “3-(2-Carbamoylphenoxy)propanoic acid” could potentially be used in esterification reactions . Esterification is a frequently used reaction in the chemical industry due to its great importance and practical application of esters .
- Method of Application : In an acid-catalyzed esterification reaction, the first step is the protonation of the carbonyl group of carboxylic acid. The rate-determining step is the nucleophilic addition in the reaction mechanism .
- Results or Outcomes : Esters are suitable intermediates in the synthesis of different compounds; have great application as solvents, plasticizers, pesticides, emulsifiers and monomers; they are used in the food, cosmetics, chemical and pharmaceutical industries .
-
Pharmaceutical Industry
- Application : While I couldn’t find specific information on “3-(2-Carbamoylphenoxy)propanoic acid” being used in the pharmaceutical industry, carboxylic acids and their derivatives are widely used in the production of various pharmaceuticals .
- Method of Application : The methods of application would depend on the specific pharmaceutical being produced. Carboxylic acids can be used in a variety of reactions, including esterification, amidation, and others to produce different pharmaceutical compounds .
- Results or Outcomes : The outcomes would depend on the specific pharmaceutical compound being produced. Carboxylic acids and their derivatives are key components in a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and others .
-
Food Industry
- Application : Carboxylic acids, such as propanoic acid, are commonly used as food preservatives . They help prevent mold and bacterial growth, thereby extending the shelf life of food products .
- Method of Application : These acids are typically added to food products during the manufacturing process. The amount added would depend on the specific food product and the desired shelf life .
- Results or Outcomes : The use of carboxylic acids as food preservatives has been shown to effectively extend the shelf life of food products. They help to maintain the quality and safety of the food by preventing the growth of harmful microorganisms .
-
Polymers Production
- Application : Carboxylic acids, such as propanoic acid, are primarily used in the production of polymers . They can be used to produce various types of polymers including polyesters, polyamides, and others .
- Method of Application : The methods of application would depend on the specific polymer being produced. Carboxylic acids can react with alcohols to form esters, which are the building blocks of polyesters .
- Results or Outcomes : The outcomes would depend on the specific polymer being produced. Polymers have a wide range of applications in various industries including plastics, textiles, coatings, and others .
-
Agriculture
- Application : Propanoic acid is used as a mold inhibitor in animal feeds . It helps prevent mold growth, thereby maintaining the quality of the feed .
- Method of Application : Propanoic acid is typically added to animal feed during the manufacturing process. The amount added would depend on the specific feed and the desired shelf life .
- Results or Outcomes : The use of propanoic acid as a mold inhibitor has been shown to effectively maintain the quality of animal feed by preventing the growth of harmful molds .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
Eigenschaften
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)


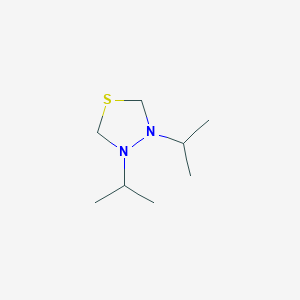
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)
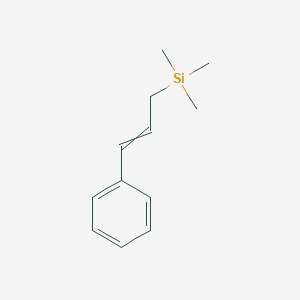


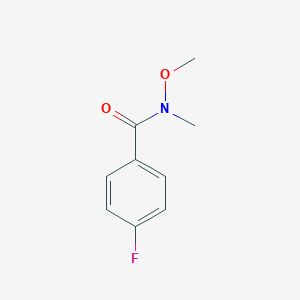
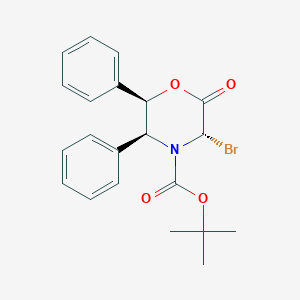
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
